molecular formula C12H19NO2 B13874774 3-(1-Phenylpropan-2-ylamino)propane-1,2-diol

3-(1-Phenylpropan-2-ylamino)propane-1,2-diol

Cat. No.: B13874774
M. Wt: 209.28 g/mol
InChI Key: DNSFGWHXSSHUKJ-UHFFFAOYSA-N
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Description

3-(1-Phenylpropan-2-ylamino)propane-1,2-diol is an organic compound that belongs to the class of propanolamines It is characterized by the presence of a phenyl group attached to a propan-2-ylamino group, which is further connected to a propane-1,2-diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenylpropan-2-ylamino)propane-1,2-diol typically involves the reaction of 1-phenylpropan-2-amine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenylpropan-2-ylamino)propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpropan-2-one, while reduction can produce phenylpropan-2-amine.

Scientific Research Applications

3-(1-Phenylpropan-2-ylamino)propane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, such as its use in the development of new drugs for treating cardiovascular diseases and neurological disorders.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Phenylpropan-2-ylamino)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For instance, it may act as a beta-adrenergic antagonist, blocking the actions of endogenous or exogenous beta-adrenergic agonists, which can result in the regulation of heart rate and blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A beta-adrenergic antagonist with a similar structure, used to treat hypertension and cardiac arrhythmias.

    Atenolol: Another beta-adrenergic antagonist, commonly prescribed for managing high blood pressure and angina.

    Metoprolol: A selective beta-1 receptor blocker, used in the treatment of cardiovascular diseases.

Uniqueness

3-(1-Phenylpropan-2-ylamino)propane-1,2-diol is unique due to its specific structural features and the presence of both amino and diol functional groups. This dual functionality allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

3-(1-phenylpropan-2-ylamino)propane-1,2-diol

InChI

InChI=1S/C12H19NO2/c1-10(13-8-12(15)9-14)7-11-5-3-2-4-6-11/h2-6,10,12-15H,7-9H2,1H3

InChI Key

DNSFGWHXSSHUKJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NCC(CO)O

Origin of Product

United States

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